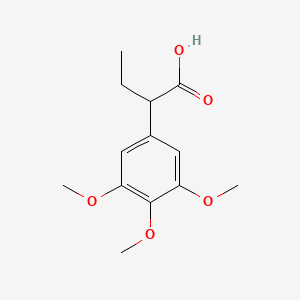

2-(3,4,5-trimethoxyphenyl)butanoic Acid

Description

Significance of the 3,4,5-Trimethoxyphenyl Moiety in Chemical Biology and Medicinal Chemistry

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of natural products and synthetic molecules with potent biological activities. nih.govmdpi.com Its presence is notably associated with anticancer properties, often linked to the inhibition of tubulin polymerization, a critical process in cell division. nih.govnih.gov This structural element is a core component of several successful anticancer agents and continues to be a focal point for the design of new therapeutic candidates. The three methoxy (B1213986) groups on the phenyl ring are crucial for binding to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics and ultimately inducing apoptosis in cancer cells. nih.gov

Beyond its role in oncology, the 3,4,5-trimethoxyphenyl scaffold has been incorporated into molecules designed for a range of therapeutic applications, highlighting its versatility in drug discovery. mdpi.com

Historical Perspective on Trimethoxyphenyl-Containing Carboxylic Acids in Academic Research

The study of arylalkanoic acids, a class of compounds that includes 2-(3,4,5-trimethoxyphenyl)butanoic acid, has a rich history in medicinal chemistry. chempartner.commdpi.com This class is perhaps most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. chempartner.com The general structure of a carboxylic acid attached to an aromatic ring has proven to be a successful template for the development of numerous therapeutic agents.

Historically, research into trimethoxyphenyl-containing carboxylic acids has often focused on derivatives of cinnamic acid. For instance, 3,4,5-trimethoxycinnamic acid and its derivatives have been extensively investigated for their diverse biological activities. nih.gov These studies have provided valuable insights into how the trimethoxyphenyl group influences the biological profile of acidic molecules.

Rationale and Scope of Research on this compound

The specific focus on this compound stems from its potential in two key areas of chemical research: as a building block in the synthesis of more complex molecules and as a tool to investigate biological mechanisms.

While specific, large-scale synthetic applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic intermediate. The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and alcohols. This versatility makes it a valuable starting material for the construction of more elaborate molecular architectures that incorporate the biologically significant 3,4,5-trimethoxyphenyl moiety.

The general synthetic utility of related arylalkanoic acids is well-established, serving as key intermediates in the preparation of various pharmaceuticals. chempartner.com For example, the synthesis of various heterocyclic compounds often begins with precursors containing a carboxylic acid function for subsequent cyclization reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Coupling | Amine, Coupling agent | Amide |

| Reduction | Reducing agent (e.g., LiAlH4) | Alcohol |

| Halogenation | Thionyl chloride | Acyl chloride |

This table represents potential synthetic pathways based on the known reactivity of carboxylic acids.

Although direct studies on this compound as a mechanistic probe are not widely reported, its structure lends itself to such applications. Given the known interaction of the 3,4,5-trimethoxyphenyl group with tubulin, this molecule could be used to investigate the structural requirements for this binding. nih.gov By comparing its activity to other trimethoxyphenyl-containing compounds with different side chains, researchers could elucidate the role of the butanoic acid moiety in modulating this interaction.

Furthermore, carboxylic acid-containing molecules can be used to probe enzyme active sites and transport processes. The acidic nature of the molecule can influence its cellular uptake and distribution, providing insights into how these properties affect the biological activity of the trimethoxyphenyl pharmacophore. The study of how modifications to the butanoic acid chain affect biological outcomes can provide valuable structure-activity relationship (SAR) data for the design of new bioactive compounds.

Table 2: Key Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C13H18O5 |

| Molecular Weight | 254.28 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

These properties are computationally predicted and provide a basis for understanding the molecule's potential biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULUDGUWZFLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195202-06-3 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2 3,4,5 Trimethoxyphenyl Butanoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. scitepress.org For 2-(3,4,5-trimethoxyphenyl)butanoic acid, two primary disconnections are considered logical and strategic.

Disconnection 1 (Cα-Ar Bond): The most apparent disconnection is the bond between the aromatic ring and the α-carbon of the butanoic acid chain. This approach simplifies the molecule into a 3,4,5-trimethoxyphenyl synthon (which could be an electrophile or a nucleophile) and a 2-butanoic acid synthon. This strategy is common in syntheses involving Friedel-Crafts type reactions or cross-coupling methodologies.

Disconnection 2 (Cα-Cβ Bond): A second strategic disconnection is at the Cα-Cβ bond of the butanoic acid side chain. This leads to a 3,4,5-trimethoxyphenylacetic acid derivative and a two-carbon electrophile (e.g., an ethyl halide). This pathway is particularly common for building α-substituted arylacetic acids via alkylation of an enolate intermediate.

These disconnections form the basis for the synthetic pathways discussed in the subsequent sections.

**2.2. Established Synthetic Pathways for Racemic and Enantiomeric Forms

The construction of this compound can be achieved through several routes, yielding either the racemic mixture or a specific enantiomer.

A common and effective method for synthesizing racemic 2-arylalkanoic acids is through the alkylation of an arylacetonitrile precursor. This pathway leverages the acidity of the α-protons adjacent to the nitrile group.

The synthesis commences with a suitable precursor, such as 3,4,5-trimethoxybenzyl alcohol, which is first converted to 3,4,5-trimethoxybenzyl cyanide (also known as 3,4,5-trimethoxyphenylacetonitrile). This nitrile is then deprotonated at the α-carbon using a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to form a resonance-stabilized carbanion. Subsequent reaction of this nucleophilic carbanion with an ethyl halide, such as ethyl bromide, introduces the ethyl group at the α-position. The final step involves the hydrolysis of the resulting 2-(3,4,5-trimethoxyphenyl)butanenitrile under acidic or basic conditions to yield the desired racemic this compound.

Table 1: Reaction Steps for Racemic Synthesis

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 3,4,5-Trimethoxybenzyl Alcohol | SOCl₂ or PBr₃, then NaCN | 3,4,5-Trimethoxyphenylacetonitrile | Formation of the nitrile precursor |

| 2 | 3,4,5-Trimethoxyphenylacetonitrile | 1. NaH or NaNH₂2. CH₃CH₂Br | 2-(3,4,5-Trimethoxyphenyl)butanenitrile | α-Alkylation to build the carbon skeleton |

| 3 | 2-(3,4,5-Trimethoxyphenyl)butanenitrile | H₃O⁺ or OH⁻, then H₃O⁺ | Racemic this compound | Hydrolysis of the nitrile to a carboxylic acid |

The biological activity of many chiral compounds, including 2-arylpropionic acids, often resides in a single enantiomer, with the (S)-enantiomer typically being the more active form. nih.gov Asymmetric synthesis of the (S)-enantiomer of this compound can be achieved using chiral auxiliaries. wikipedia.org

One of the most reliable methods involves the use of Evans oxazolidinone auxiliaries. In this approach, 3,4,5-trimethoxyphenylacetic acid is first converted to its acid chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyloxazolidinone. This substrate is then deprotonated with a base like lithium diisopropylamide (LDA) to form a stereochemically defined (Z)-enolate. The bulky auxiliary shields one face of the enolate, directing the subsequent alkylation with ethyl iodide to occur from the less hindered face. This results in a highly diastereoselective alkylation. The final step involves the cleavage of the chiral auxiliary, typically with lithium hydroxide (B78521) and hydrogen peroxide, to release the desired (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid with high enantiomeric purity. The auxiliary can often be recovered and reused. wikipedia.org

Another strategy is the dynamic kinetic resolution (DKR) of racemic 2-arylpropionic acids, which has been successfully applied to the synthesis of drugs like (S)-ibuprofen. rsc.org This method involves the esterification of the racemic acid with a chiral alcohol in the presence of a catalyst that can racemize the starting acid, allowing for the theoretical conversion of the entire racemic mixture into a single desired diastereomeric ester.

Table 2: Key Asymmetric Synthesis Strategies

| Method | Key Reagent/Concept | Typical Stereoselectivity | Advantage |

| Chiral Auxiliary | Evans Oxazolidinones | High diastereoselectivity (>95% de) | Reliable, high enantiomeric purity, recoverable auxiliary |

| Kinetic Resolution | Chiral esterases | Variable, depends on enzyme | Enzymatic, mild conditions |

| Dynamic Kinetic Resolution | Racemization catalyst and resolving agent | High theoretical yield (up to 100%) | Overcomes the 50% yield limit of classical resolution |

**2.3. Precursor Chemistry and Intermediate Transformations

The successful synthesis of the target molecule relies heavily on the efficient preparation of its key building blocks: the 3,4,5-trimethoxyphenyl core and the butanoic acid side chain.

The 3,4,5-trimethoxyphenyl moiety is a common structural feature in many natural products and pharmaceuticals. Its synthesis typically starts from readily available and relatively inexpensive phenolic compounds.

From Gallic Acid: A prevalent route begins with gallic acid (3,4,5-trihydroxybenzoic acid). Exhaustive methylation of the three phenolic hydroxyl groups and the carboxylic acid, typically using dimethyl sulfate (B86663) and a base like potassium carbonate, yields methyl 3,4,5-trimethoxybenzoate. mdma.ch This ester can then be reduced to 3,4,5-trimethoxybenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or Vitride. mdma.ch The alcohol serves as a versatile intermediate for introducing the ring system.

From Vanillin (B372448) or p-Cresol (B1678582): Alternative industrial routes have been developed starting from vanillin or p-cresol. The synthesis from p-cresol involves a sequence of bromination, methoxylation, and methylation steps to produce 3,4,5-trimethoxytoluene. acs.orgresearchgate.netgoogle.com Similarly, vanillin can be converted to 3,4,5-trimethoxybenzaldehyde (B134019) through a multi-step process involving bromination, hydrolysis, and methylation. mdma.chgoogle.com These aldehyde or toluene (B28343) intermediates can then be further functionalized to link with the butanoic acid side chain.

Several classical organic reactions can be employed to construct the 2-substituted butanoic acid side chain attached to the aromatic core.

Malonic Ester Synthesis: A highly versatile method is the malonic ester synthesis. libretexts.orgwikipedia.orgorganicchemistrytutor.com This process would start with 3,4,5-trimethoxybenzyl halide. The halide is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. A second alkylation step, using ethyl iodide, introduces the ethyl group. Finally, saponification of the diester followed by acidification and heat-induced decarboxylation yields the target this compound. chemicalnote.com

Grignard Reaction: Another approach involves the use of a Grignard reagent. mnstate.eduadichemistry.comlibretexts.org 3,4,5-Trimethoxybenzyl chloride can be converted into the corresponding Grignard reagent, 3,4,5-trimethoxybenzylmagnesium chloride. This nucleophile can then react with an appropriate electrophile, such as diethyl carbonate, followed by reaction with an ethylating agent and subsequent workup to form the butanoic acid structure. A more direct route could involve the reaction of the Grignard reagent with propionaldehyde (B47417) to form a secondary alcohol, which would then require oxidation and a one-carbon homologation to arrive at the final acid, making this a less direct pathway.

Precursor Chemistry and Intermediate Transformations

Utilization of Related Trimethoxyphenyl Derivatives in Scaffold Construction (e.g., 3,4,5-trimethoxyaniline (B125895), 3,4,5-trimethoxybenzaldehyde)

The readily available and relatively inexpensive trimethoxyphenyl derivatives, such as 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxyaniline, serve as versatile starting points for the synthesis of the target butanoic acid. These precursors offer distinct advantages in terms of their reactivity and the synthetic transformations they can undergo.

3,4,5-trimethoxybenzaldehyde is a particularly useful precursor due to the reactivity of its aldehyde functional group. wikipedia.org It can be synthesized on a laboratory scale from vanillin or through the Rosenmund reduction of Eudesmic acid's acyl chloride. wikipedia.orgmdma.ch Industrial-scale production often starts from p-cresol. wikipedia.org A common strategy involves extending the carbon chain from the aldehyde. For instance, a Perkin reaction, involving the condensation of an aryl aldehyde with an acid anhydride, can be employed. organic-chemistry.org While traditional Perkin reactions often require high temperatures and may result in a mixture of stereoisomers, modern modifications have improved their selectivity. organic-chemistry.org

Another powerful method is the Horner-Wadsworth-Emmons (HWE) olefination. This reaction can be used to stereoselectively form an alkene, which is then subsequently reduced to create the saturated alkyl chain of the butanoic acid. For example, 3,4,5-trimethoxybenzaldehyde can be reacted with a phosphonate (B1237965) ylide derived from an ethyl 2-halopropanoate to form an intermediate cinnamic acid ester. This is followed by catalytic hydrogenation to reduce the double bond and hydrolysis of the ester to yield the final butanoic acid product.

A plausible synthetic sequence is outlined below:

Condensation: Reaction of 3,4,5-trimethoxybenzaldehyde with a suitable active methylene (B1212753) compound, such as diethyl malonate in a Knoevenagel condensation, followed by partial hydrolysis and decarboxylation.

Alkylation: An alternative involves the formation of an intermediate alcohol via a Grignard reaction with an ethylmagnesium halide, followed by oxidation and subsequent chain extension.

Reduction and Hydrolysis: A common route involves creating a double bond via a condensation reaction (e.g., with propanoic anhydride), followed by catalytic hydrogenation to saturate the bond and subsequent hydrolysis to yield the carboxylic acid.

3,4,5-trimethoxyaniline offers an alternative synthetic entry point. This compound can be prepared from 3,4,5-trimethoxybenzoic acid through a series of reactions including chlorination, amidation, and a Hofmann rearrangement. researchgate.net The amino group of 3,4,5-trimethoxyaniline can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This diazonium salt can then participate in a Meerwein arylation reaction with a suitable α,β-unsaturated carbonyl compound like crotonic acid or its ester. This reaction would form the crucial carbon-carbon bond between the aromatic ring and the butanoic acid backbone. Subsequent reduction of any remaining unsaturation would yield the target molecule.

The following table summarizes potential synthetic routes starting from these key derivatives.

| Starting Material | Key Intermediate Reaction(s) | Subsequent Steps | Advantages |

| 3,4,5-Trimethoxybenzaldehyde | Perkin Reaction, Horner-Wadsworth-Emmons Olefination, Aldol (B89426) Condensation | Catalytic Hydrogenation, Ester Hydrolysis | Readily available starting material, well-established reaction pathways. wikipedia.orgsemanticscholar.org |

| 3,4,5-Trimethoxyaniline | Diazotization, Meerwein Arylation | Reduction of unsaturated bonds | Provides an alternative route, useful if the aldehyde is not a suitable precursor for a specific strategy. researchgate.net |

Advanced Synthetic Strategies and Reaction Catalysis

To optimize the synthesis of this compound, advanced strategies focusing on selectivity and the use of modern catalytic methods are paramount. These approaches aim to control the reaction outcome precisely, leading to higher yields of the desired product with minimal side reactions.

Chemo-, Regio-, and Stereoselective Synthetic Approaches

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of the target molecule, chemoselective reactions are crucial, for example, during the reduction of a carbon-carbon double bond in an intermediate without affecting the aromatic ring or the carboxylic acid group. Catalytic hydrogenation using specific catalysts like Palladium on carbon (Pd/C) under controlled conditions can achieve this.

Regioselectivity is critical when introducing substituents onto the aromatic ring or controlling the position of bond formation. For instance, in a Friedel-Crafts acylation approach, where an acyl group is introduced to the trimethoxybenzene ring, the inherent directing effects of the three methoxy (B1213986) groups would strongly favor substitution at the positions ortho and para to them. However, since all available positions are equivalent in 1,2,3-trimethoxybenzene, this specific challenge is mitigated. In related syntheses, such as the acylation of anisole, the choice of catalyst can significantly influence the regiochemical outcome, with zeolites like HZSM-5 favoring para-acylation.

Stereoselectivity is a major consideration as this compound possesses a chiral center at the C2 position of the butanoic acid chain. Achieving a high enantiomeric excess of one stereoisomer is often a key goal in pharmaceutical synthesis. Several strategies can be employed:

Asymmetric Hydrogenation: If the synthesis proceeds through an unsaturated intermediate like 2-(3,4,5-trimethoxyphenyl)-2-butenoic acid, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP) can selectively produce one enantiomer. acs.org

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is set, the auxiliary is removed.

Enzymatic Resolution: A racemic mixture of the final product or an intermediate ester can be resolved using enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the two.

Modern Catalytic Methods in Butanoic Acid Synthesis

Modern catalysis offers a powerful toolkit for the efficient and selective synthesis of butanoic acid derivatives. nih.govnih.gov These methods often lead to milder reaction conditions, higher yields, and improved atom economy compared to classical stoichiometric reactions.

Transition Metal Catalysis plays a central role in many synthetic steps.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for forming the key aryl-alkyl C-C bond. For example, a Suzuki coupling could be envisioned between a 3,4,5-trimethoxyphenylboronic acid and a suitable 4-carbon building block containing a leaving group.

Rhodium and Ruthenium catalysts are extensively used in asymmetric hydrogenation to establish the chiral center with high enantioselectivity. acs.org Supported Ruthenium- and Platinum-based catalysts are also noted for their activity in upgrading carboxylic acids. nih.govnih.gov

Copper-catalyzed reactions , such as asymmetric conjugate additions to α,β-unsaturated esters, can also be employed to introduce the aryl group and set the stereochemistry simultaneously.

Acid/Base Catalysis , including the use of solid acid catalysts, offers advantages in terms of ease of separation and catalyst recyclability.

Zeolites (e.g., HZSM-5) can be used as shape-selective catalysts in Friedel-Crafts acylation reactions, promoting specific regioselectivities.

Lewis acids are crucial in promoting various transformations, including aldol reactions and cycloadditions, that can be part of the synthetic route. acs.org Chiral Lewis acids can induce enantioselectivity in these reactions.

The following table provides examples of modern catalytic methods applicable to the synthesis of 2-aryl butanoic acids.

| Catalytic Method | Catalyst Example | Applicable Reaction | Purpose |

| Asymmetric Hydrogenation | Ru-BINAP, Rh-DIPAMP | Reduction of C=C double bond in an unsaturated precursor | Stereoselective formation of a chiral center. acs.org |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | C-C bond formation between an arylboronic acid and an alkyl halide | Construction of the 2-arylbutanoic scaffold. |

| Heck Reaction | Pd(OAc)₂ | C-C bond formation between an aryl halide and an alkene | Construction of an unsaturated precursor. |

| Friedel-Crafts Acylation | HZSM-5, AlCl₃ | Acylation of the aromatic ring | Introduction of the butanoyl chain (requires subsequent reduction). |

| Biocatalysis | Lipases, Esterases | Kinetic resolution of a racemic ester | Separation of enantiomers. nih.govnih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, participating in a variety of reactions that are fundamental to organic synthesis.

Esterification and Amidation Reactions

Esterification: The conversion of 2-(3,4,5-trimethoxyphenyl)butanoic acid to its corresponding esters can be readily achieved through Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. The equilibrium nature of this reaction often necessitates the removal of water to drive it towards the product side.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as the carboxylate is a poor electrophile to react directly with amines. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond.

The synthesis of amide derivatives of similar structures, such as those derived from 3,4,5-trimethoxycinnamic acid, has been successfully demonstrated, suggesting that this compound would behave similarly. researchgate.net These reactions are crucial in medicinal chemistry for the synthesis of bioactive molecules. nih.gov

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids

| Reaction | Reagents and Conditions | Product Type | Typical Yields |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.), Heat | Ester | Good to Excellent |

| Amidation | Amine, DCC/NHS, Room Temp | Amide | Good to Excellent |

Reduction and Oxidation Profiles

Reduction: The carboxylic acid functionality of this compound can be reduced to a primary alcohol, 2-(3,4,5-trimethoxyphenyl)butan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the acidic carboxylic proton by the hydride, followed by the coordination of the aluminum to the carboxylate oxygen atoms. Subsequent hydride transfers reduce the carbonyl group to the alcohol level. An acidic workup is necessary to protonate the resulting alkoxide and decompose the aluminum salts. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

Oxidation: The butanoic acid side chain is generally resistant to further oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, oxidative cleavage of the alkyl chain can occur. For aromatic compounds with alkyl side chains, benzylic oxidation is a common reaction. Treatment of an alkylbenzene with hot, alkaline potassium permanganate followed by acidification typically results in the formation of a benzoic acid derivative. libretexts.org In the case of this compound, this would lead to the cleavage of the butanoic acid chain and oxidation of the benzylic position to yield 3,4,5-trimethoxybenzoic acid. The rest of the alkyl chain would be oxidized to smaller carboxylic acids and ultimately to carbon dioxide.

Reactivity of the Aromatic Ring and Methoxy (B1213986) Substituents

The trimethoxyphenyl ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the three methoxy groups.

Influence of Electron-Donating Methoxy Groups on Electrophilic Aromatic Substitution

The three methoxy groups on the aromatic ring are powerful activating groups and are ortho-, para-directing. In this compound, the positions ortho to the 3- and 5-methoxy groups and para to the 4-methoxy group are already substituted. The remaining unsubstituted positions are at C2 and C6. These positions are ortho to the 4-methoxy group and meta to the 3- and 5-methoxy groups. The directing effects of the three methoxy groups are synergistic, strongly activating the C2 and C6 positions for electrophilic aromatic substitution. The butanoic acid side chain is a deactivating group, but its influence is weaker than the combined activating effect of the three methoxy groups.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to occur readily at the C2 and C6 positions without the need for a strong Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic rings. wikipedia.orgmasterorganicchemistry.com

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The strong activating effect of the methoxy groups suggests that this reaction would proceed under milder conditions than those required for benzene (B151609). The nitro group would be directed to the C2 and C6 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Position of Substitution |

|---|---|---|

| Halogenation | Br⁺ or Cl⁺ | C2 and C6 |

| Nitration | NO₂⁺ | C2 and C6 |

| Friedel-Crafts Acylation | RCO⁺ | C2 and C6 |

Nucleophilic Substitution Reactions on Methoxy Moieties

The methyl ethers of the methoxy groups can be cleaved to yield the corresponding phenols. This demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. orgsyn.orgmdma.ch The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ethereal oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, displacing the phenoxide. nih.gov Given the presence of three methoxy groups, careful control of the stoichiometry of BBr₃ would be necessary to achieve selective mono-, di-, or tri-demethylation. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Stereochemical Dynamics and Epimerization Studies

The C2 carbon of the butanoic acid chain in this compound is a chiral center. Therefore, the molecule can exist as a pair of enantiomers, (R)- and (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid. The stereochemical integrity of this center is an important consideration in its synthesis and reactions, particularly in the context of producing enantiomerically pure compounds.

The α-proton at the chiral center is acidic and can be abstracted under basic conditions to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to racemization or epimerization if another chiral center is present in the molecule. The ease of this process depends on the stability of the enolate and the reaction conditions. Studies on related α-arylalkanoic acids have shown that racemization can be a significant process. ru.nl For example, in the presence of a base, the chiral integrity of the C2 position can be compromised. This is a crucial factor in the synthesis and handling of enantiomerically enriched samples of this compound.

Theoretical and Computational Studies of Reactivity

Theoretical and computational chemistry provide powerful tools for investigating the reactivity of molecules like this compound at an atomic level. These methods allow for the detailed exploration of reaction mechanisms, prediction of reaction outcomes, and understanding of the factors that control chemical transformations. While specific computational studies on this compound are not extensively available in public literature, the principles and methodologies can be discussed in the context of its structural motifs: the butanoic acid chain and the 3,4,5-trimethoxyphenyl group.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of this compound, DFT could be employed to elucidate the mechanisms of its various potential reactions.

A hypothetical DFT study on the decarboxylation of this compound could provide insights into the reaction pathway. The calculations would likely explore different possible mechanisms, such as a concerted process versus a stepwise mechanism involving a carbocation intermediate. The trimethoxyphenyl group, with its electron-donating methoxy groups, would be expected to influence the stability of any charged intermediates, a factor that DFT can quantify.

Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| Transition State 1 | C-C bond cleavage | +35 |

| Intermediate | Carbocation and CO2 | +20 |

| Transition State 2 | Proton transfer | +25 |

| Product | 1,2,3-trimethoxy-4-butylbenzene + CO2 | -10 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information a DFT study would provide.

Furthermore, DFT can be used to investigate reactions involving the aromatic ring, such as electrophilic aromatic substitution. The electron-donating nature of the three methoxy groups makes the ring highly activated towards substitution. DFT calculations could predict the most likely positions for substitution (ortho or para to the existing substituent) by analyzing the electron density distribution and the stability of the sigma-complex intermediates.

The potential energy surface (PES) is a central concept in computational chemistry that represents the energy of a molecule as a function of its geometry. nih.gov By mapping out the PES for a reaction, chemists can identify the minimum energy pathways that connect reactants and products. nih.gov These pathways pass through transition states, which are saddle points on the PES that represent the energy barrier for the reaction. nih.gov

For a molecule like this compound, the analysis of the PES can reveal a wealth of information about its reactivity. For example, in a reaction such as the rotation around the C-C bond connecting the phenyl ring and the butanoic acid chain, the PES would show the energy changes associated with different conformations. The minima on this surface would correspond to stable conformers, while the transition states would represent the barriers to rotation.

In the context of a chemical reaction, such as an intramolecular cyclization, the PES becomes more complex. Computational methods can be used to locate the transition state for the reaction, which is crucial for understanding the reaction kinetics. The geometry of the transition state provides a snapshot of the molecule as it is undergoing the chemical transformation, showing which bonds are breaking and which are forming. nih.gov

Hypothetical Transition State Properties for a Reaction of this compound

| Property | Value |

| Imaginary Frequency | -250 cm⁻¹ |

| Activation Energy (Ea) | 25 kcal/mol |

| Key Bond Distances | C-C (breaking): 2.1 Å, C-O (forming): 1.9 Å |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from a transition state analysis.

By analyzing the vibrational frequencies of the transition state, it is possible to confirm that it is a true saddle point (characterized by one imaginary frequency) and to gain further insight into the nature of the reaction coordinate. The analysis of the PES and transition states provides a detailed picture of the reaction mechanism, which can be used to predict how changes in the molecule's structure or the reaction conditions will affect the outcome of the reaction.

Advanced Spectroscopic Characterization and Computational Structural Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the chemical identity and detailed molecular structure of 2-(3,4,5-trimethoxyphenyl)butanoic acid. Each technique offers unique insights into different aspects of the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the covalent framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, methoxy (B1213986), and butanoic acid moieties. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm). The protons on the aromatic ring, due to symmetry, are expected to appear as a single signal. The methoxy groups at the C3/C5 and C4 positions also contribute distinct singlets. The aliphatic chain protons would present more complex splitting patterns based on their neighboring protons, as detailed in the table below. docbrown.inforesearchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. docbrown.infodocbrown.info The spectrum for this compound is predicted to show 9 distinct signals, corresponding to the inequivalent carbons in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (δ 170-185 ppm). libretexts.orgwisc.edu The aromatic carbons show characteristic shifts in the δ 105-155 ppm region, with carbons attached to oxygen atoms appearing further downfield. organicchemistrydata.org The methoxy and aliphatic carbons appear in the upfield region of the spectrum.

Interactive Table: Predicted NMR Data for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration |

| COOH | ~11.5 | ~178.0 | Broad Singlet | 1H |

| C2 (CH) | ~3.5 | ~45.0 | Triplet | 1H |

| C3 (CH₂) | ~1.9 (diastereotopic) | ~26.0 | Multiplet | 2H |

| C4 (CH₃) | ~0.9 | ~12.0 | Triplet | 3H |

| Ar-H | ~6.4 | ~106.0 | Singlet | 2H |

| Ar-C (ipso) | - | ~132.0 | - | - |

| Ar-C (ortho) | - | ~153.0 | - | - |

| Ar-C (para) | - | ~137.0 | - | - |

| OCH₃ (para) | ~3.85 | ~60.8 | Singlet | 3H |

| OCH₃ (meta) | ~3.82 | ~56.1 | Singlet | 6H |

2D NMR Experiments: To definitively assign these signals and confirm connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. Key expected correlations include the C2-H with the C3-H₂ protons, and the C3-H₂ protons with the C4-H₃ protons, confirming the structure of the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms they are directly attached to. It would be used to unambiguously link each proton signal in the table above to its corresponding carbon signal.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact molecular weight, allowing for the confirmation of its elemental formula, C₁₃H₁₈O₅. The monoisotopic mass is calculated to be 254.11542 Da. uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺• or protonated molecule [M+H]⁺) would be observed at m/z 254 or 255, respectively. uni.lu The fragmentation pattern provides valuable structural information, as the molecular ion breaks down into smaller, characteristic fragments. chemguide.co.ukuni-saarland.de The primary fragmentation pathways for this molecule are predicted to involve cleavages at the bonds alpha and beta to the aromatic ring and the carbonyl group, leading to the formation of stable ions. docbrown.infolibretexts.org

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Ion Structure | Description of Loss |

| 255 | [C₁₃H₁₉O₅]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 225 | [C₁₂H₁₃O₄]⁺ | Loss of ethyl group (-CH₂CH₃) |

| 209 | [C₁₃H₁₇O₄]⁺ | Loss of carboxyl radical (-COOH) |

| 197 | [C₁₀H₁₃O₄]⁺ | Cleavage forming stable trimethoxybenzyl cation |

| 181 | [C₁₀H₁₃O₃]⁺ | Further fragmentation, loss of oxygen |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of key functional groups.

The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid and the substituted aromatic ring. docbrown.inforesearchgate.net A very broad absorption band is predicted in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. docbrown.info The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic chain and just above 3000 cm⁻¹ for the aromatic ring, along with C-O stretching for the ether linkages and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Strong signals for the symmetric breathing modes of the aromatic ring and C-C backbone stretches would be expected.

Interactive Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| 2960 - 2850 | C-H stretch (Aliphatic) | Medium |

| 1725 - 1700 | C=O stretch (Carboxylic Acid) | Strong |

| ~1600, ~1500 | C=C stretch (Aromatic Ring) | Medium-Strong |

| 1250 - 1020 | C-O stretch (Aryl Ether) | Strong |

| ~920 | O-H bend (Carboxylic Acid Dimer) | Broad, Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. science-softcon.de The electronic spectrum is expected to be very similar to that of related compounds like 3,4,5-trimethoxybenzoic acid. nist.gov It would be characterized by strong absorptions in the UV region arising from π → π* transitions within the aromatic system. Typically, substituted benzenes show two primary absorption bands. For this compound, a strong primary band (E-band) is expected around 220 nm and a secondary band (B-band) with fine structure is expected around 260-280 nm. The presence of the electron-donating methoxy groups and the carboxyl group influences the exact position (λmax) and intensity of these absorptions. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the absolute stereochemistry of a chiral center and observing the molecule's conformation and packing in the solid state.

Based on crystal structures of similar carboxylic acids and substituted butanoic acid derivatives, a predictable solid-state arrangement can be hypothesized. researchgate.netscispace.com Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between their carboxyl groups. This head-to-head arrangement is a highly stable and common supramolecular motif. The conformation of the butanoic acid chain and the torsion angles between the aliphatic chain and the aromatic ring would be determined by steric and electronic factors to achieve the lowest energy packing arrangement in the crystal lattice. An X-ray crystallographic study would be essential to confirm these predictions and provide precise bond lengths, bond angles, and intermolecular interaction details.

Advanced Chromatographic Analysis for Purity and Isomeric Ratios

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical and enantiomeric purity of this compound.

For purity analysis, reverse-phase HPLC (RP-HPLC) with a C18 stationary phase and a mobile phase consisting of a water/acetonitrile or water/methanol mixture with an acid modifier (like formic or acetic acid) would be the standard method. Detection using a UV detector set to one of the absorption maxima (e.g., ~270 nm) would allow for the quantification of the main compound and any impurities.

As this compound is a chiral compound, determining its enantiomeric purity (or enantiomeric excess, % ee) is critical. This is achieved using chiral HPLC. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating a wide range of chiral acids. nih.govnih.gov A typical mobile phase for this type of separation would be a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, often with a small amount of a strong acid additive to improve peak shape.

Alternatively, enantiomeric ratios can be determined by NMR spectroscopy after derivatization with a chiral derivatizing agent or by using a chiral solvating agent, which induces a chemical shift difference between the signals of the two enantiomers. nih.govsemanticscholar.org

Computational and Theoretical Characterization

Computational chemistry provides profound insights into the structural and electronic properties of this compound at the molecular level, complementing experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the geometric and electronic structure of molecules. nih.gov Using a method such as B3LYP with a suitable basis set like 6-311+G(d,p), the molecule's geometry can be optimized to find its most stable three-dimensional conformation. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles. This theoretical structure provides a foundational understanding of the molecule's shape and steric properties, which influence its reactivity and intermolecular interactions.

Table 4: Hypothetical Optimized Geometric Parameters (DFT B3LYP/6-311+G(d,p))

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| C-C (chiral center to phenyl) | 1.52 Å | |

| Bond Angle | O=C-O (carboxylic acid) | 123° |

| C-C-C (butanoic chain) | 112° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. thaiscience.info The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive.

Table 5: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.1 eV |

To visualize and predict the most reactive sites within the molecule, Molecular Electrostatic Potential (MEP) mapping is employed. The MEP map illustrates the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would show a high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime site for electrophiles.

Fukui functions provide a more quantitative prediction of local reactivity. semanticscholar.org These functions analyze how the electron density at a specific point in a molecule changes with the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic (f⁻) and electrophilic (f⁺) attack. researchgate.net This analysis can pinpoint specific atoms that are most likely to participate in chemical reactions.

Table 6: Predicted Reactive Sites from MEP and Fukui Function Analysis

| Site | Analysis | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | MEP (High negative potential) | Site for electrophilic attack |

| Hydroxyl Hydrogen (-OH) | MEP (High positive potential) | Site for nucleophilic attack/deprotonation |

| Aromatic Ring Carbons | Fukui Function | Potential sites for electrophilic substitution |

Analysis of Non-Covalent Interactions

In a related compound, (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide, Hirshfeld surface analysis revealed that H⋯H interactions were the most significant contributors to the crystal packing, accounting for 38.3% of the total interactions. nih.gov This was followed by H⋯O/O⋯H contacts, which are indicative of hydrogen bonding. nih.gov For this compound, it can be hypothesized that similar interactions would play a crucial role. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, likely leading to the formation of strong O—H⋯O hydrogen bonds, often resulting in dimeric structures. The methoxy groups and the phenyl ring also participate in weaker C—H⋯O and C—H⋯π interactions, respectively.

The analysis of non-covalent interactions can be further elucidated by examining the electrostatic potential mapped on the Hirshfeld surface. Regions of negative potential (typically around electronegative atoms like oxygen) indicate sites for electrophilic attack or hydrogen bond donation, while positive potential regions (around hydrogen atoms) are susceptible to nucleophilic attack or act as hydrogen bond acceptors.

Table 1: Predicted Contribution of Non-Covalent Interactions in this compound Based on Analogous Structures

| Interaction Type | Predicted Contribution | Key Functional Groups Involved |

| O—H···O | High | Carboxylic acid dimers |

| H···H | Significant | General packing interactions |

| C—H···O | Moderate | Methoxy groups, butanoic chain |

| C—H···π | Low to Moderate | Phenyl ring and alkyl hydrogens |

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR)

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters, which can complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for calculating molecular properties, including vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be computed by performing a frequency calculation on the optimized geometry of the molecule. For this compound, key vibrational modes can be predicted. The characteristic broad O-H stretching vibration of the carboxylic acid is expected in the region of 3300-2500 cm⁻¹. mdpi.comdocbrown.info The C=O stretching vibration of the carbonyl group is anticipated to appear as a strong absorption band around 1700-1725 cm⁻¹. mdpi.com The C-O stretching of the carboxylic acid and the methoxy groups would likely be observed in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the trimethoxyphenyl ring are also expected. vscht.cz Comparing theoretical spectra of different conformers can provide insights into the most stable molecular geometries.

Table 2: Predicted Key IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Acid & Ether) | 1300 - 1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has shown good accuracy in predicting NMR parameters. jcdronline.org

For this compound, the ¹H NMR spectrum would be expected to show a signal for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm). The aromatic protons of the trimethoxyphenyl ring would appear in the aromatic region (around 6-7 ppm). The methoxy groups would give rise to sharp singlets, likely around 3.5-4.0 ppm. The protons of the butanoic acid chain would appear in the upfield region, with their chemical shifts and splitting patterns dictated by their proximity to the phenyl ring and the carboxylic acid group.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid at a very downfield position (around 170-180 ppm). The aromatic carbons would resonate in the 100-160 ppm range, with the carbons attached to the methoxy groups appearing at lower field. The carbons of the methoxy groups and the butanoic acid chain would be found at higher field strengths. Modern NMR prediction software can provide more precise estimations of these chemical shifts. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Singlet |

| Aromatic (-C₆H₂) | 6.0 - 7.0 | Singlet |

| Methine (-CH-) | 3.5 - 4.0 | Triplet |

| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet |

| Methylene (B1212753) (-CH₂-) | 1.5 - 2.5 | Multiplet |

| Methyl (-CH₃) | 0.8 - 1.2 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-H & C-C) | 100 - 140 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methine (-CH-) | 40 - 50 |

| Methylene (-CH₂-) | 20 - 30 |

| Methyl (-CH₃) | 10 - 15 |

In Vitro Biological Research and Mechanistic Insights of 2 3,4,5 Trimethoxyphenyl Butanoic Acid and Its Analogues

Biochemical Target Identification and Enzyme Interaction Studies

The initial stages of understanding the pharmacological potential of a compound involve identifying its biochemical targets and characterizing its interactions with enzymes. For analogues of 2-(3,4,5-trimethoxyphenyl)butanoic acid, research has focused on their inhibitory profiles against key enzymes involved in inflammation and their binding interactions with cellular receptors.

Analogues of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX, which exists in two primary isoforms: COX-1, a constitutive enzyme with physiological roles, and COX-2, an inducible enzyme responsible for inflammation. nih.gov

Studies on a series of 2-(trimethoxyphenyl)-thiazole analogues have demonstrated varying degrees of COX inhibition. One promising compound from this series exhibited significant and selective inhibition of COX-2, comparable to the standard drug meloxicam. nih.gov This selectivity is a desirable trait in anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The trimethoxyphenyl group, in conjunction with other structural features, appears to contribute to this anti-inflammatory effect. nih.gov

| Compound | Target Enzyme | Activity |

| 2-(trimethoxyphenyl)-thiazole analogue | COX-2 | Significant selective inhibition |

This table summarizes the enzyme inhibition profile of a 2-(trimethoxyphenyl)-thiazole analogue.

The interaction of compounds with cellular receptors is fundamental to their mechanism of action. Analogues containing the trimethoxyphenyl group have been shown to interact with various receptors. For instance, trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran has been identified as a potent and specific antagonist for the platelet-activating factor (PAF) receptor. nih.gov It competitively inhibits the binding of PAF to its receptors on rabbit platelet membranes. nih.gov

Furthermore, phenethylamine (B48288) derivatives with a 2,5-dimethoxy-4-alkoxy substitution pattern, which are structurally related to trimethoxyphenyl compounds, have shown a preference for binding to serotonin (B10506) 5-HT2A receptors over 5-HT2C receptors. frontiersin.org The binding affinity of these compounds is influenced by the nature of the substituents on the phenyl ring. frontiersin.org Hallucinogenic drugs containing a trimethoxyphenyl moiety, such as mescaline, are known to interact with various neurotransmitter binding sites, with a high affinity for serotonin 5-HT2A receptors. researchgate.netnih.gov

| Compound/Analogue | Receptor | Binding Interaction |

| trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran | Platelet-Activating Factor (PAF) Receptor | Potent and specific antagonist |

| 2,5-dimethoxy-4-alkoxy substituted phenethylamines | Serotonin 5-HT2A Receptor | Preferential binding over 5-HT2C |

| Mescaline (3,4,5-trimethoxyphenyl) | Serotonin 5-HT2A Receptor | High affinity |

This table illustrates the ligand-receptor binding interactions of various trimethoxyphenyl analogues.

Cellular Mechanistic Investigations

Beyond biochemical interactions, understanding the cellular consequences of compound exposure is crucial. Research on 3,4,5-trimethoxyphenyl analogues has explored their impact on fundamental cellular processes, including apoptosis, oxidative stress, and cell cycle progression.

Several studies have highlighted the pro-apoptotic potential of compounds containing the 3,4,5-trimethoxyphenyl fragment. In a study evaluating 28 new compounds with this moiety, one compound was found to be particularly effective in inducing apoptosis-like cell death in Jurkat cells, a human T-cell leukemia line. nih.gov This induction of apoptosis was suggested to involve the mitochondria, indicating an intrinsic pathway of cell death. nih.gov The compound demonstrated selective cytotoxicity, as it did not cause hemolysis or reduce the viability of peripheral blood mononuclear cells. nih.gov

Similarly, novel (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives have been synthesized and shown to induce apoptosis in human myeloid leukemia U-937 cells. nih.gov The antiproliferative activity of these compounds was linked to the inhibition of tubulin polymerization, which can trigger the apoptotic cascade. nih.gov Another study on 5-ene-2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-ones revealed their ability to induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com This was evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com Furthermore, an increase in the expression of key apoptotic proteins such as p53 and Bax, along with cytochrome C, was observed. mdpi.com

| Compound/Analogue | Cell Line | Apoptotic Mechanism | Molecular Markers |

| 3,4,5-trimethoxyphenyl analogue | Jurkat (T-cell leukemia) | Mitochondrial involvement (intrinsic pathway) | Not specified |

| (3',4',5'-trimethoxyphenyl)-indolyl-propenone | U-937 (myeloid leukemia) | Inhibition of tubulin polymerization | Not specified |

| 5-ene-2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-one | MCF-7 (breast cancer) | Intrinsic and extrinsic pathways | Reduced mitochondrial membrane potential, activation of caspases 7, 8, 9, 10, increased p53, Bax, and cytochrome C |

This table details the apoptosis induction mechanisms and related molecular markers for various trimethoxyphenyl analogues.

The 3,4,5-trimethoxyphenyl and related structures have been explored for their potential to modulate oxidative stress. A series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid demonstrated potent radical scavenging activities, in some cases more powerful than vitamin C. nih.gov The antioxidant capacity was evaluated using various in vitro models, including ABTS and DPPH radical scavenging assays. nih.gov

In a different study, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid was shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites. nih.gov It also enhanced antioxidant capacity following exercise, which was associated with changes in the mRNA abundance of antioxidant enzymes like Sod1. nih.gov Furthermore, some atypical antipsychotic drugs, which can have structural similarities to the compounds of interest, are suggested to improve oxidative status by interfering with antioxidant enzymes or by preventing the formation of superoxide (B77818) and hydroxyl radicals. mdpi.com The generation of reactive oxygen species (ROS) has also been implicated in the anticancer mechanism of some 4-thiazolidinone (B1220212) derivatives containing the trimethoxyphenyl group, suggesting that ROS-mediated pathways can contribute to their cytotoxic effects. mdpi.com

The antiproliferative effects of trimethoxyphenyl analogues are often linked to their ability to interfere with the cell cycle. For instance, certain synthetic amides derived from 3,4,5-trimethoxycinnamic acid (TMCA) have been shown to inhibit the cell cycle in HeLa and IMR-32 cells, causing an arrest in the G2/M phase. nih.gov

Similarly, a (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivative was found to arrest the cell cycle progression at the G2/M phase in human myeloid leukemia U-937 cells. nih.gov This cell cycle arrest is a common mechanism for tubulin-targeting agents, which disrupt the formation of the mitotic spindle, a critical step for cell division. nih.gov A synthetic analogue of flavonols, 3',4',5'-trimethoxyflavonol (TMFol), has also been shown to inhibit the growth of various prostate cancer cell lines more potently than its natural counterparts, fisetin (B1672732) and quercetin. nih.gov This growth inhibition was accompanied by the induction of apoptosis. nih.gov

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Pathway |

| Synthetic TMCA amides | HeLa, IMR-32 | G2/M phase arrest | Not specified |

| (3',4',5'-trimethoxyphenyl)-indolyl-propenone | U-937 (myeloid leukemia) | G2/M phase arrest | Inhibition of tubulin polymerization |

| 3',4',5'-trimethoxyflavonol (TMFol) | Prostate cancer cell lines | Growth inhibition | Induction of apoptosis |

This table summarizes the influence of trimethoxyphenyl analogues on cell cycle progression and growth inhibition pathways.

Interactions with Key Cellular Macromolecules (e.g., Tubulin binding)

The 3,4,5-trimethoxyphenyl (TMP) moiety, a key structural feature of this compound, is a well-established pharmacophore that mediates interactions with tubulin. Analogues containing this group are frequently designed as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.govnih.govresearchgate.netnih.gov This interaction disrupts the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. nih.gov Consequently, inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. nih.govmdpi.com

The TMP group is considered essential for high-affinity binding within the colchicine pocket on the β-tubulin subunit. nih.gov Molecular docking studies and X-ray crystallography of related compounds have shown that the trimethoxy-substituted phenyl ring occupies a specific sub-cavity, forming key interactions with surrounding amino acid residues. nih.govmdpi.com For instance, the methoxy (B1213986) groups can form hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. One study identified a crucial interaction between the TMP ring and the residue βCys241. mdpi.com

The biological consequence of this targeted tubulin binding is potent antiproliferative activity against various human cancer cell lines. Structure-activity relationship (SAR) studies have explored numerous heterocyclic and acetamide (B32628) analogues bearing the TMP fragment, demonstrating their efficacy as tubulin polymerization inhibitors. nih.gov For example, the compound 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide was identified as a potent inhibitor of tubulin polymerization with an IC50 value of 3.35 μM and exhibited significant antiproliferative activity against the MGC-803 cell line (IC50 = 0.45 μM). nih.gov

Table 1: Biological Activity of Selected 3,4,5-Trimethoxyphenyl (TMP) Analogues

| Compound | Target/Assay | IC50 (μM) | Reference Cell Line |

|---|---|---|---|

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d) | Tubulin Polymerization Inhibition | 3.35 | N/A |

| Compound 4d | Antiproliferative Activity | 0.45 | MGC-803 |

| Triazolopyrimidine derivative (3d) | Tubulin Polymerization Inhibition | 0.45 | N/A |

| Triazolopyrimidine derivative (3d) | Antiproliferative Activity | 0.03 - 0.043 | HeLa, A549, HT-29 |

| Chalcone (B49325) 1 | Antiproliferative Activity | 6.18 | MCF-7 |

Receptor-Mediated Effects (e.g., Estrogen Receptor α, G protein-coupled estrogen receptor)

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its close analogues interact with Estrogen Receptor α (ERα) or the G protein-coupled estrogen receptor (GPER). These receptors are significant targets in cancer and endocrine signaling, but studies on TMP-containing compounds predominantly focus on their effects on tubulin.

Estrogen Receptor α (ERα): ERα is a nuclear hormone receptor that plays a pivotal role in the development and progression of a majority of breast cancers. nih.gov Upon binding its natural ligand, 17β-estradiol, ERα regulates the transcription of genes involved in cell proliferation and survival. nih.gov The activity of ERα can be modulated by selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), which are cornerstone therapies for ER-positive breast cancer.

G protein-coupled estrogen receptor (GPER): Also known as GPR30, GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. nih.gov Unlike the classical nuclear estrogen receptors, GPER is primarily located in the endoplasmic reticulum and plasma membrane. nih.gov Its activation by estrogens, as well as by some SERMs like tamoxifen, can trigger various downstream signaling cascades, including intracellular calcium mobilization and activation of kinase pathways, influencing cell proliferation, migration, and survival. nih.govfrontiersin.org While a wide array of natural and synthetic compounds have been identified as GPER ligands, no link to this compound has been established. nih.gov

Structure-Activity Relationship (SAR) Studies and Analogue Design

Impact of the 3,4,5-Trimethoxy Substitution Pattern on Biological Activity

The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a cornerstone for the biological activity of many colchicine site inhibitors, including analogues of this compound. nih.gov This specific arrangement is a recurring motif in a diverse range of potent tubulin-destabilizing agents, mimicking the trimethoxyphenyl A-ring of colchicine itself. researchgate.net SAR studies consistently demonstrate that this TMP moiety is a critical structural requirement for high-potency inhibition of tubulin polymerization. mdpi.comnih.gov

The three methoxy groups at the 3, 4, and 5 positions are crucial for orienting the molecule within the hydrophobic colchicine binding pocket on β-tubulin and forming favorable interactions that anchor the ligand. researchgate.net Altering this substitution pattern typically leads to a significant reduction or complete loss of activity. For instance, removing or repositioning the methoxy groups disrupts the precise fit and key interactions with amino acid residues in the binding site, thereby diminishing the compound's ability to inhibit tubulin assembly. mdpi.com The substitution of the TMP moiety with other groups can drastically alter biological efficacy, highlighting the group's importance not just as a structural scaffold but as an active participant in the molecular interaction with tubulin. mdpi.com

Role of the Butanoic Acid Side Chain Length and Branching

The length of the alkyl chain can influence several properties. Shortening or lengthening the chain from a butanoic (four-carbon) to a propanoic (three-carbon) or pentanoic (five-carbon) acid, for example, would alter the molecule's lipophilicity and spatial orientation. These changes could affect its ability to fit within a target binding site, its membrane permeability, and its susceptibility to metabolic enzymes.

Stereochemical Influences on Bioactivity

The 2-position of the butanoic acid side chain in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(3,4,5-trimethoxyphenyl)butanoic acid and (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid. It is a fundamental principle in pharmacology that biological systems, being inherently chiral, often exhibit stereoselectivity towards enantiomers. mdpi.com This means that the two enantiomers of a chiral drug can have different pharmacological activities, potencies, and metabolic fates. nih.govmdpi.com

One enantiomer may fit into a specific receptor or enzyme active site more effectively than the other, leading to a significant difference in biological response. mdpi.com For example, in the class of 2-arylpropanoic acids (profens), the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer. researchgate.net Although specific studies comparing the bioactivity of the individual enantiomers of this compound were not found in the reviewed literature, it is highly probable that one enantiomer would be significantly more active as a tubulin inhibitor than the other due to the three-dimensional nature of the colchicine binding site.

Design and Synthesis of Mechanistic Probes

To elucidate the precise mechanism of action, identify cellular targets, and study the pharmacokinetics of a bioactive compound, researchers often design and synthesize mechanistic probes. These are analogues of the parent compound that have been modified to include a specific functional group for detection or covalent labeling, without significantly altering the original biological activity.

For a tubulin inhibitor like this compound, a common strategy is the development of photoaffinity probes. This involves incorporating a photolabile group, such as an azido (B1232118) (-N3) or diazirine group, into the molecule. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bond to nearby amino acid residues within the binding site. nih.govnih.gov By synthesizing a photoaffinity probe of a TMP-containing compound, researchers could irradiate it in the presence of tubulin, covalently label the colchicine binding site, and then use techniques like mass spectrometry to identify the exact amino acids involved in the interaction. nih.gov

Another approach is to attach a fluorescent tag or a biotin (B1667282) molecule to a non-critical position on the compound. A fluorescent probe would allow for the visualization of the compound's subcellular localization using fluorescence microscopy, confirming its accumulation at the microtubule network. These molecular tools are invaluable for validating drug-target engagement and understanding the detailed molecular interactions that underpin a compound's biological effects.

Computational Approaches in Biological Activity Prediction

Computational methods have become indispensable tools in modern drug discovery and development. For this compound and its analogues, which often target the colchicine binding site of tubulin, these in silico approaches provide valuable insights into their mechanism of action and help in the rational design of more potent and selective compounds. By predicting how these molecules interact with their biological targets, researchers can prioritize synthetic efforts, reduce the number of compounds that need to be screened experimentally, and accelerate the identification of promising drug candidates. The primary computational techniques employed in the study of these compounds include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling coupled with virtual screening.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the specific interactions that drive the biological activity of this compound and its analogues, particularly their binding to the colchicine site of β-tubulin.

Docking studies have consistently shown that the 3,4,5-trimethoxyphenyl (TMP) moiety of these compounds is a key pharmacophoric feature, anchoring the molecule within a specific hydrophobic pocket of the colchicine binding site. nih.gov The methoxy groups of the TMP ring are often involved in forming crucial hydrogen bonds and hydrophobic interactions with amino acid residues in this pocket, contributing significantly to the binding affinity.

For instance, in a study of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides, molecular modeling revealed that the TMP ring occupies a hydrophobic cavity and engages in interactions with several amino acid residues within the colchicine binding site of β-tubulin. nih.gov Similarly, docking studies of 2-anilino triazolopyrimidines showed the trimethoxyphenyl ring positioned in proximity to βCys241. scholarsresearchlibrary.com

The binding interactions of these analogues can be further stabilized by hydrogen bonds with key residues. For example, docking simulations of certain chalcone derivatives demonstrated that the methoxy groups and carbonyl oxygen of the trimethoxyphenyl residue can act as hydrogen bond acceptors, forming interactions with residues such as Ser178, Tyr224, and Asn249. nih.gov

Interactive Data Table: Predicted Interactions of Trimethoxyphenyl Analogues with Tubulin

| Compound Analogue | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

| 1,2,4-Triazole-3-carboxanilides | Various | Hydrogen bonding, Hydrophobic | nih.gov |

| 2-Anilino Triazolopyrimidines | βCys241 | Proximity/Hydrophobic | scholarsresearchlibrary.com |

| Chalcone Derivatives | Ser178, Tyr224, Asn249 | Hydrogen bonding | nih.gov |

These detailed interaction patterns derived from molecular docking studies are invaluable for understanding the structure-activity relationships and for the rational design of new analogues with improved binding affinity and biological activity.